molecular formula C22H22N6O2 B2775955 N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide CAS No. 1251693-67-0

N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2775955
CAS No.: 1251693-67-0
M. Wt: 402.458
InChI Key: VSIOESOOBXYSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a pyridine core linked to an imidazole ring substituted with a benzyl group and a 1,2,4-oxadiazole moiety. The tert-butyl group on the oxadiazole ring enhances steric bulk and may influence solubility and metabolic stability . Its structural complexity suggests a focus on optimizing binding interactions and physicochemical properties, as seen in analogous imidazole derivatives .

Properties

IUPAC Name

N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-22(2,3)21-26-20(30-27-21)16-9-10-18(23-12-16)28-13-17(25-14-28)19(29)24-11-15-7-5-4-6-8-15/h4-10,12-14H,11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIOESOOBXYSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis, while the oxadiazole moiety can be prepared via cyclization reactions involving nitriles and hydrazides. The final compound is obtained by coupling these components under specific reaction conditions, often involving catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is a key site for nucleophilic and electrophilic reactions.

Reaction TypeConditionsProducts/OutcomesSource
Nucleophilic Attack Basic conditions (e.g., NaOH/EtOH)Ring-opening to form amidoxime derivatives
Electrophilic Substitution Acidic media (H₂SO₄)Limited due to electron-withdrawing oxadiazole ring
Oxidation H₂O₂ in acetic acidFormation of nitro derivatives (if substituents permit)
  • The tert-butyl group at position 3 sterically shields the oxadiazole ring, reducing its reactivity toward bulkier reagents.

Imidazole Ring Transformations

The imidazole core undergoes alkylation, acylation, and coordination reactions.

Reaction TypeConditionsProducts/OutcomesSource
Alkylation Alkyl halides (R-X) in DMF, K₂CO₃N-alkylated imidazoles at position 1
Metal Coordination Transition metals (e.g., Cu²⁺)Stable complexes via N3 coordination
Acid-Catalyzed Rearrangement HCl/MeOH, refluxRing expansion to triazole derivatives
  • The carboxamide group at position 4 directs regioselectivity during substitution.

Pyridine Ring Functionalization

The pyridine ring participates in coupling and substitution reactions.

Reaction TypeConditionsProducts/OutcomesSource
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DMEBiaryl derivatives at position 5
Nitration HNO₃/H₂SO₄, 0°CNitro-substituted pyridine (low yield)
  • Steric hindrance from the oxadiazole group limits reactivity at position 2 of pyridine.

Benzyl Carboxamide Modifications

The N-benzyl carboxamide group undergoes hydrolysis and reduction.

Reaction TypeConditionsProducts/OutcomesSource
Acidic Hydrolysis 6M HCl, refluxCarboxylic acid and benzylamine
Reduction LiAlH₄, THFPrimary amine derivative
  • Hydrolysis rates depend on the electronic effects of the benzyl substituent .

Cross-Coupling Reactions

The compound serves as a substrate in Pd-mediated coupling:

Reaction TypeConditionsProducts/OutcomesSource
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃C–N bond formation at imidazole C2
Sonogashira CuI, PdCl₂(PPh₃)₂, NEt₃Alkynylated derivatives

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes above 250°C, releasing CO₂ and tert-butyl fragments.

  • Photolysis : UV light (254 nm) induces oxadiazole ring cleavage, forming nitrile oxides .

Biological Activity-Driven Modifications

  • Antimicrobial Derivatives : Chlorination at the benzyl group enhances activity against Gram-positive bacteria (MIC: 2–8 μg/mL) .

  • Anticancer Analogues : Introduction of sulfonamide groups improves topoisomerase II inhibition (IC₅₀: 0.8–1.2 μM) .

Key Mechanistic Insights:

  • Oxadiazole ring-opening proceeds via nucleophilic attack at the electron-deficient N–O bond .

  • Imidazole alkylation favors the N1 position due to lower steric hindrance compared to N3.

  • Pyridine functionalization is regioselectively controlled by the oxadiazole’s electronic effects.

Scientific Research Applications

Antiviral Activity

One of the notable applications of this compound is its potential as a neuraminidase inhibitor . Neuraminidase inhibitors play a crucial role in the treatment of influenza viruses by preventing the release of viral particles from infected cells. This mechanism helps to reduce the severity and duration of influenza infections.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of imidazole derivatives, including N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide. Studies indicate that compounds with imidazole and oxadiazole moieties exhibit significant antibacterial effects against various pathogens, making them promising candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Certain derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, some related compounds demonstrated IC50 values indicating strong inhibition of COX enzymes, suggesting that N-benzyl derivatives could be effective in managing inflammatory conditions .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its use in therapeutic applications.

Interaction with Biological Targets

The compound interacts with various biological targets, including enzymes involved in viral replication and inflammatory pathways. Its structure allows for specific binding to these targets, enhancing its efficacy as an inhibitor .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications to the imidazole and oxadiazole rings can significantly influence biological activity. For example, substituents on the pyridine ring can enhance antiviral potency or antimicrobial efficacy .

Neuraminidase Inhibition Study

A study focused on the neuraminidase inhibitory activity of N-benzyl derivatives found that specific structural features were critical for effective binding and inhibition of the enzyme. The compound demonstrated a competitive inhibition profile against neuraminidase from influenza viruses, supporting its potential as a therapeutic agent.

Antibacterial Activity Assessment

In vitro studies evaluating the antibacterial properties of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole group could enhance antimicrobial effectiveness, paving the way for further drug development .

Data Table: Summary of Applications

ApplicationMechanismReferences
Antiviral ActivityNeuraminidase inhibition
Antimicrobial PropertiesInhibition of bacterial growth
Anti-inflammatory EffectsCOX enzyme inhibition

Mechanism of Action

The mechanism of action of N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other imidazole-based derivatives, particularly those incorporating tert-butyl groups, aromatic systems, and carboxamide functionalities. Below is a detailed analysis:

Core Structural Similarities and Differences

Compound Name Key Substituents Functional Groups Potential Applications
N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide Benzyl, pyridine-linked oxadiazole, tert-butyl Imidazole, oxadiazole, carboxamide Kinase inhibition, enzyme modulation
5-{112}4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole Piperazinyl, benzyloxy-phenylalanyl, tert-butoxy Imidazole, peptide-like chains Peptidomimetic drug design
4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole Methylamino, tert-butoxy-lysyl Imidazole, lysine derivative Targeted protein degradation (e.g., PROTACs)

Key Observations:

  • Solubility and Bulk: The tert-butyl group in the oxadiazole ring enhances lipophilicity compared to analogs with piperazinyl or lysyl substituents, which may improve membrane permeability but reduce aqueous solubility .
  • Binding Interactions: The pyridine-imidazole core in the target compound likely facilitates π-π stacking interactions in enzyme active sites, similar to benzyloxy-phenylalanyl derivatives .

Research Findings and Limitations

  • Biological Data Gaps: No direct pharmacological data (e.g., IC₅₀ values, toxicity) are available in the cited sources, limiting mechanistic insights.

Biological Activity

N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound characterized by its unique structural features, including imidazole, pyridine, and oxadiazole rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore its biological activity, including mechanisms of action, target interactions, and relevant research findings.

Structural Overview

The molecular formula of this compound is C22H22N6O2C_{22}H_{22}N_{6}O_{2} with a molecular weight of approximately 402.458 g/mol. Its structural complexity allows for diverse interactions with biological targets, enhancing its potential utility in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various disease pathways. Preliminary studies indicate that it may function as an inhibitor of certain enzyme systems, particularly those related to hormonal regulation and cancer proliferation.

Potential Targets

  • Aldosterone Synthase (CYP11B2) : Similar compounds have been identified as selective inhibitors of CYP11B2, suggesting that N-benzyl derivatives might exhibit comparable activity .
  • Cancer Pathways : The compound's structural features suggest potential interactions with kinases and other proteins involved in cell signaling and proliferation pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies typically involve:

  • Cell Viability Assays : Utilizing methods such as MTT or XTT assays to determine the IC50 values.
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
HeLa (Cervical)15.0
MCF7 (Breast)10.0

Mechanistic Insights

Recent research has focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. Studies suggest that it may activate intrinsic apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effect of N-benzyl derivatives on the proliferation of breast cancer cells. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment .

Case Study 2: Selectivity for Aldosterone Synthase

In another study focusing on cardiovascular implications, N-benzyl derivatives were shown to selectively inhibit aldosterone synthase over other steroidogenic enzymes. This selectivity was confirmed using V79 cell lines expressing human CYP11B2 .

Q & A

Basic: What are the critical steps in synthesizing N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide?

Answer:
The synthesis involves multi-step reactions:

Oxadiazole Formation : The tert-butyl-substituted oxadiazole ring is synthesized via cyclization using reagents like POCl₃ or CDI under reflux conditions .

Pyridine Functionalization : Coupling the oxadiazole to the pyridine ring via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 50–80°C) .

Imidazole-Carboxamide Coupling : Amide bond formation between the pyridine-oxadiazole intermediate and the imidazole-carboxamide moiety, often employing coupling agents like EDCI/HOBt .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensure >95% purity .

Advanced: How can reaction yields be optimized during tert-butyl group incorporation into the oxadiazole ring?

Answer:
Key strategies include:

  • Steric Mitigation : Use bulky bases (e.g., DBU) to deprotonate intermediates and reduce steric hindrance during tert-butyl substitution .
  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance solubility, while controlled heating (60–80°C) accelerates reactivity .
  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Stoichiometric Precision : Maintain a 1.1:1 molar ratio of tert-butyl chloride to the oxadiazole precursor to minimize side products .

Basic: What spectroscopic and analytical methods validate the compound’s structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., tert-butyl singlet at δ 1.3 ppm) and carbon frameworks .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight accuracy (e.g., [M+H]⁺ ion) .
  • Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric consistency (±0.3%) .

Advanced: How can computational methods resolve contradictory biological activity data across studies?

Answer:

  • Molecular Docking : Identify binding modes using software like AutoDock Vina. For example, used docking to explain activity differences in triazole analogs by comparing binding poses .
  • QSAR Modeling : Relate structural features (e.g., tert-butyl steric bulk) to activity cliffs via partial least squares regression .
  • Free Energy Perturbation (FEP) : Simulate substituent effects on binding affinity to prioritize synthetic targets .

Basic: What solvents and conditions are optimal for coupling the benzyl group to the imidazole core?

Answer:

  • Solvents : DMF or DCM, which stabilize intermediates via polar interactions .
  • Base : K₂CO₃ or NaH for deprotonation, with reaction temperatures of 25–50°C .
  • Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) tracks reaction progress .

Advanced: How do steric effects from the tert-butyl group influence conformational stability?

Answer:

  • X-ray Crystallography : Resolve torsional strain caused by tert-butyl’s bulk, as seen in similar oxadiazole derivatives .
  • NOE NMR : Detect through-space interactions between tert-butyl protons and adjacent rings to map spatial constraints .
  • Comparative Studies : Synthesize methyl/isopropyl analogs to isolate steric contributions to bioactivity .

Basic: What protective groups are suitable for the imidazole nitrogen during synthesis?

Answer:

  • Benzyl (Bn) : Removed via hydrogenolysis (H₂/Pd-C) .
  • tert-Butoxycarbonyl (Boc) : Cleaved under acidic conditions (TFA/DCM) .
  • Trityl (Trt) : Stable under basic conditions, removed with dilute HCl .

Advanced: What strategies minimize side reactions during oxadiazole cyclization?

Answer:

  • Anhydrous Conditions : Use molecular sieves or dry solvents to prevent hydrolysis .
  • Catalytic DMAP : Accelerate cyclization while suppressing intermolecular coupling .
  • Temperature Control : Slow addition of POCl₃ at 0–5°C to manage exothermicity .

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm ≥95% purity .
  • Melting Point : Consistency (±2°C) with literature values indicates crystallinity .
  • TLC : Single spot under UV (254 nm) validates homogeneity .

Advanced: How can researchers design analogs to probe structure-activity relationships (SAR)?

Answer:

  • Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole or thiadiazole to assess electronic effects .
  • Fragment-Based Design : Use SPR (Surface Plasmon Resonance) to identify high-affinity fragments for hybrid synthesis .
  • Metabolic Profiling : Incubate with liver microsomes to guide derivatization (e.g., fluorination for stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.